molecular formula C4H6AgO2 B14434092 Cyclopropanecarboxylic acid, silver(I) salt CAS No. 75112-77-5

Cyclopropanecarboxylic acid, silver(I) salt

Katalognummer: B14434092
CAS-Nummer: 75112-77-5
Molekulargewicht: 193.96 g/mol
InChI-Schlüssel: DNVQEOFHQQHSKT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cyclopropanecarboxylic acid, silver(I) salt is a compound that combines the unique properties of cyclopropanecarboxylic acid with the reactivity of silver. Cyclopropanecarboxylic acid is a monobasic carboxylic acid with a cyclopropane ring fused to a carboxylic acid group. The silver(I) salt form introduces additional reactivity, making it useful in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of cyclopropanecarboxylic acid typically involves the reaction of dihalocarbenes with olefins to form cyclopropanes, which are then oxidized to yield the carboxylic acid . The silver(I) salt can be prepared by reacting cyclopropanecarboxylic acid with silver nitrate in an aqueous solution, followed by precipitation and purification.

Industrial Production Methods: Industrial production of cyclopropanecarboxylic acid, silver(I) salt involves large-scale synthesis using similar methods but optimized for efficiency and yield. The process includes careful control of reaction conditions such as temperature, pH, and concentration to ensure high purity and consistent quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Cyclopropanecarboxylic acid, silver(I) salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the carboxylic acid group to other functional groups.

    Substitution: The silver(I) ion can participate in substitution reactions, replacing other ions or groups in the molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products: The major products formed from these reactions include various derivatives of cyclopropanecarboxylic acid, such as esters, amides, and halogenated compounds.

Wissenschaftliche Forschungsanwendungen

Cyclopropanecarboxylic acid, silver(I) salt has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce cyclopropane rings into molecules.

    Biology: Investigated for its potential antimicrobial properties due to the presence of silver ions.

    Medicine: Explored for use in drug development, particularly in designing compounds with unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of cyclopropanecarboxylic acid, silver(I) salt involves the interaction of the silver ion with various molecular targets. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The cyclopropane ring introduces strain into the molecule, making it more reactive and capable of participating in various chemical transformations.

Vergleich Mit ähnlichen Verbindungen

Cyclopropanecarboxylic acid, silver(I) salt can be compared with other similar compounds, such as:

    Cyclopropanecarboxylic acid: The parent compound without the silver ion.

    Cyclopropanecarboxylic acid, sodium salt: Another salt form with different reactivity and applications.

    Cyclopropylcarboxylic acid: A similar compound with slight structural differences.

The uniqueness of this compound lies in its combination of the reactive cyclopropane ring and the antimicrobial properties of silver, making it a valuable compound in various fields of research and industry.

Eigenschaften

CAS-Nummer

75112-77-5

Molekularformel

C4H6AgO2

Molekulargewicht

193.96 g/mol

IUPAC-Name

cyclopropanecarboxylic acid;silver

InChI

InChI=1S/C4H6O2.Ag/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);

InChI-Schlüssel

DNVQEOFHQQHSKT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1C(=O)O.[Ag]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.